Z-Val-pro-OH
CAS No.: 53331-43-4
Cat. No.: VC4965447
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53331-43-4 |
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Molecular Formula | C18H24N2O5 |
Molecular Weight | 348.399 |
IUPAC Name | (2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1 |
Standard InChI Key | GPECCBYSVGSBBG-GJZGRUSLSA-N |
SMILES | CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Synthetic Routes
The synthesis of Z-Val-pro-OH typically involves the following steps:
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Protection of Amino Acids: The benzyloxycarbonyl (Z) group is commonly used to protect the amino group during peptide synthesis.
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Coupling Reactions: Valine and proline are coupled using reagents like carbodiimides (e.g., DCC or EDC) in the presence of catalysts such as HOBt or Oxyma.
Industrial Production
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Large-scale production employs automated peptide synthesizers.
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High-performance liquid chromatography (HPLC) is used for purification to ensure high purity.
Types of Reactions
Z-Val-pro-OH participates in:
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Oxidation: Produces carboxylic acids under conditions with potassium permanganate or hydrogen peroxide.
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Reduction: Converts to alcohols using reducing agents like lithium aluminum hydride.
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Substitution: Functional group replacement using halogens and catalysts.
Mechanism of Action in Peptide Synthesis
This compound acts as a building block in peptide synthesis:
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The Z group stabilizes the amino acid during coupling reactions.
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Peptide bonds are formed by activating carboxyl groups and reacting with amino groups.
Chemistry
Z-Val-pro-OH is a key reagent in:
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Solid-phase peptide synthesis (SPPS).
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Development of stable peptide bonds for complex molecules.
Biology
It is used to study:
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Protein-protein interactions.
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Enzyme mechanisms, particularly in protease research.
Medicine
Potential therapeutic applications include:
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Drug development targeting apoptosis pathways.
Industry
Employed in the production of pharmaceuticals and fine chemicals.
Mechanisms
Z-Val-pro-OH exhibits biological activity by interacting with proteins involved in apoptosis:
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Binds to inhibitor of apoptosis proteins (IAPs), such as XIAP.
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Enhances ubiquitination, leading to proteasomal degradation and apoptosis induction.
Case Studies
Table: Biological Activity Overview
Activity | Mechanism | Target | Effect |
---|---|---|---|
Apoptosis Induction | Binding to IAPs | XIAP BIR3 domain | Increased caspase activity |
Antiproliferative Effects | Disruption of survival signals | Cancer cell lines | Reduced proliferation |
Antimicrobial Activity | Inhibition of bacterial growth | Gram-negative bacteria | Moderate efficacy |
Comparative Analysis with Similar Compounds
Compound | Application | Unique Features |
---|---|---|
Z-Pro-OH | Peptide synthesis | Simpler structure but less versatile than Z-Val-pro-OH |
Z-Phe-Val-Pro-NH₂ | Enzyme mechanism studies | Tripeptide structure for specific enzymatic studies |
Oxyma | Peptide synthesis additive | Enhances coupling efficiency but not a building block |
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